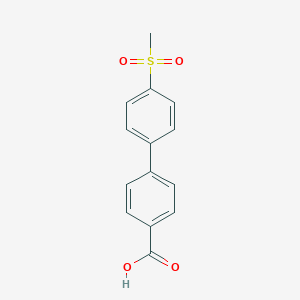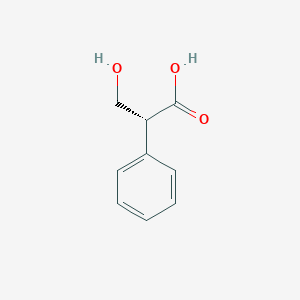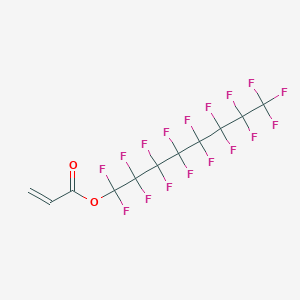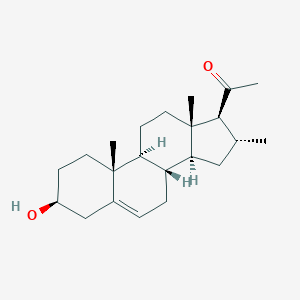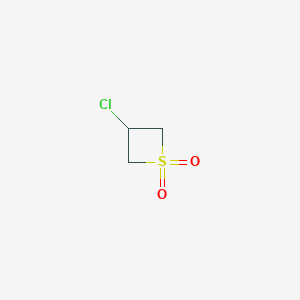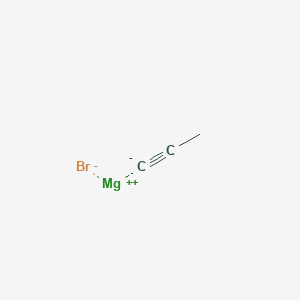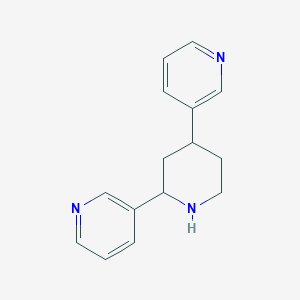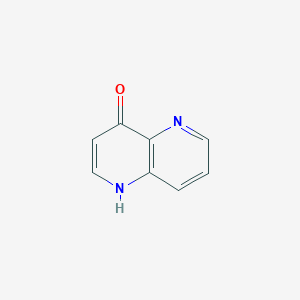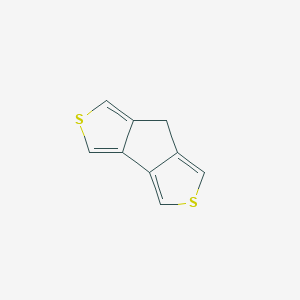
Dichlorodipropoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorodipropoxysilane (DCDPS) is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a molecular formula of C9H20Cl2O2Si. DCDPS is a versatile compound that has a wide range of applications in various fields of science, including chemistry, biology, and materials science. In
Mécanisme D'action
Dichlorodipropoxysilane reacts with hydroxyl groups on the surface of materials to form a covalent bond. This reaction modifies the surface properties of the material, making it more hydrophobic and less prone to oxidation. The mechanism of action of this compound is well understood, and it has been extensively studied in the scientific literature.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that is not absorbed by the body. However, it should be handled with care due to its reactive nature and potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Dichlorodipropoxysilane has several advantages for use in laboratory experiments. It is a versatile compound that can be used to modify the surface properties of various materials. It is also relatively easy to synthesize and handle in a laboratory setting. However, this compound has some limitations. It is a reactive compound that can be hazardous if not handled properly. It is also relatively expensive compared to other reagents.
Orientations Futures
There are several future directions for research on Dichlorodipropoxysilane. One area of research is the synthesis of this compound derivatives with improved properties. Another area of research is the development of new applications for this compound in materials science and nanotechnology. Finally, research could be conducted to investigate the potential toxicity of this compound and its derivatives.
Conclusion
In conclusion, this compound is a versatile compound that has a wide range of applications in scientific research. It is a reactive compound that can be used to modify the surface properties of various materials. This compound has been extensively studied in the scientific literature, and its mechanism of action is well understood. While it has several advantages for use in laboratory experiments, it also has some limitations and potential hazards. There are several future directions for research on this compound, including the synthesis of derivatives with improved properties and the development of new applications in materials science and nanotechnology.
Méthodes De Synthèse
Dichlorodipropoxysilane can be synthesized by reacting propylene oxide with silicon tetrachloride in the presence of a catalyst. The reaction produces this compound and hydrochloric acid as a byproduct. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Dichlorodipropoxysilane is widely used in scientific research due to its unique properties. It is a reactive compound that can be used to modify the surface properties of various materials. This compound is commonly used in the synthesis of silica nanoparticles, which have a wide range of applications in materials science and nanotechnology.
Propriétés
Numéro CAS |
18141-43-0 |
|---|---|
Formule moléculaire |
C6H14Cl2O2Si |
Poids moléculaire |
217.16 g/mol |
Nom IUPAC |
dichloro(dipropoxy)silane |
InChI |
InChI=1S/C6H14Cl2O2Si/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 |
Clé InChI |
LQGVEVWCWJGLAL-UHFFFAOYSA-N |
SMILES |
CCCO[Si](OCCC)(Cl)Cl |
SMILES canonique |
CCCO[Si](OCCC)(Cl)Cl |
Autres numéros CAS |
18141-43-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




